molecular formula C21H24N2O3 B2684553 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone CAS No. 478049-85-3

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone

Cat. No. B2684553
CAS RN: 478049-85-3
M. Wt: 352.434
InChI Key: UFRUJQZNYIGQEW-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone” is a complex organic molecule. It contains a methoxyphenyl group, a morpholinomethyl group, and a phenyl group attached to an azetanone core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, 4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For example, 4-Methoxybenzyl alcohol is used in various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4-Methoxybenzyl alcohol is soluble in water, chloroform, and ethyl acetate .

Scientific Research Applications

Chemical and Biological Properties of Phosphorylated Azoles

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone, due to its structural complexity, may be related to the broader class of compounds known as phosphorylated azoles, which include derivatives of oxazoles, thiazoles, selenazoles, and imidazoles. The synthesis and transformation of these phosphorylated derivatives have been extensively studied for their chemical and biological properties. Various synthetic methods have been developed for 4-phosphorylated imidazole derivatives, utilizing metallic derivatives of imidazole and phosphorus halides. The chemical properties of these phosphorylated azoles include modifications to the phosphorus residue, the azole ring, and other substituents. These compounds exhibit a wide range of biological activities, including insecticidal, antihypertensive, and anti-inflammatory effects, making them of interest for pharmaceutical applications (Abdurakhmanova et al., 2018).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine, a six-membered aromatic organic heterocycle containing one nitrogen atom and one oxygen atom in its ring structure, is found in various organic compounds with pharmacological activities. Morpholine derivatives demonstrate a broad spectrum of pharmacological profiles, including neuroprotective, osteogenic, and anticancer activities. The exploration of morpholine and pyran analogues reveals their potent pharmacophoric activities, supporting ongoing research to design and synthesize novel derivatives for therapeutic use (Asif & Imran, 2019).

Antioxidant Activity and Health Implications

The study of antioxidants is significant in various fields, including food engineering, medicine, and pharmacy. Phenolic compounds, a major class of semi-water-soluble compounds found in fruits and vegetables, have been linked to health benefits against numerous diseases. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide insights into the antioxidant capacities of complex samples, including those containing 4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone derivatives. These methods, based on chemical reactions and spectrophotometry, allow for the comprehensive study of antioxidants' effects on health (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl group, acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. For example, 4-Methoxybenzyl alcohol is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides .

Future Directions

The future directions for this compound would depend on its specific applications. For instance, slow-releasing H2S donor, GYY4137, and other phosphorothioate-based H2S donors are potent tools to study the biological functions of H2S .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-25-18-9-7-16(8-10-18)20-19(15-22-11-13-26-14-12-22)21(24)23(20)17-5-3-2-4-6-17/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRUJQZNYIGQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methoxyphenyl)-3-(morpholinomethyl)-1-phenyl-2-azetanone

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